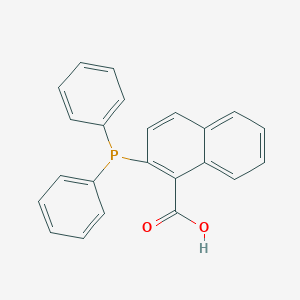

2-二苯基膦基-1-萘甲酸

描述

Synthesis Analysis

The synthesis of compounds related to 2-Diphenylphosphino-1-naphthoic acid often involves nucleophilic aromatic substitution reactions. For example, Hattori et al. (1994) describe a method where the methoxy group of 1-methoxy-2-(diphenylphosphinyl)naphthalene is replaced with Grignard reagents, alkoxides, and amides (Hattori, Sakamoto, Hayashizaka, & Miyano, 1994). Andersen et al. (2000) reported a synthesis of a related compound, BINAPFu, starting from 2-naphthoxyacetic acid (Andersen, Parvez, & Keay, 2000).

Molecular Structure Analysis

The molecular structure of related compounds has been studied extensively. Jackson et al. (1993) investigated the structure of 1,8-bis(diphenylphosphino)naphthalene, revealing insights into the spatial arrangement of the diphenylphosphino groups (Jackson, James, Orpen, & Pringle, 1993).

Chemical Reactions and Properties

Catalytic properties of compounds similar to 2-Diphenylphosphino-1-naphthoic acid have been explored. McCarthy et al. (2000) studied the enantioselective hydroboration of olefins catalyzed by rhodium complexes of related compounds (McCarthy, Hooper, & Guiry, 2000).

Physical Properties Analysis

The physical properties of related phosphine compounds have been characterized in various studies. For instance, the crystal structure, bonding characteristics, and reactivity of similar compounds have been reported by researchers like Al-Masri et al. (2013) and Beckmann et al. (2013) (Al-Masri, Mohamed, Moussa, & Alkordi, 2013); (Beckmann, Hupf, Lork, & Mebs, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and bonding, of similar phosphine compounds have been a subject of research. Catalano et al. (2000) investigated the properties of metallocryptates based on similar compounds, providing valuable insights into their chemical behavior (Catalano, Kar, & Bennett, 2000).

科学研究应用

在动力学转化中的催化作用:发现2-二苯基膦基-1-萘甲酸在Pd催化的动态动力学不对称转化中作为手性配体是有效的,特别是在乙烯基环氮烷加到异氰酸酯中。这种应用在合成咪唑啉和邻二胺时具有重要意义,具有高对映选择性(Trost & Fandrick, 2003)。

对映选择性氢硼化:在另一项研究中,使用与2-二苯基膦基-1-萘甲酸密切相关的2-苯基喹唑啉-4-基-2-(二苯基膦基)萘烷基的阳离子铑配合物催化各种烯烃的氢硼化。这导致高产率和高对映体过量达到97% (McCarthy, Hooper, & Guiry, 2000)。

在碱性水解中的催化作用:该化合物还在二苯基(4-硝基苯基)磷酸酯的碱性水解催化中进行了评估。衍生物3-碘代-2-萘甲酸在这个反应中表现出比2-碘代苯甲酸更好的催化性能 (Ptáček & Kulič, 1994)。

磷酸酸根作为Ru-配合物中的P-供体:阳离子配合物[Ru(OTf)(P(OH)Ph2){Ph2P-(η6-芳烃)}]OTf,含有2-二苯基膦基-1-萘甲酸,被研究其与水/叔丁醇/THF混合物的反应。这是磷酸酸根P(O)(OR)2作为阴离子P-供体配体的Ru-化合物的首个例子之一 (Geldbach, Pregosin, Albinati, & Rominger, 2001)。

合成结构定制聚合物:该化合物已用于合成具有水解性侧链酯的受控活性聚合物,这些聚合物可能用作植物生长调节剂。这些聚合物中酚和萘甲酸化合物的水解释放可用于控制植物生长 (Boudreaux, Bunyard, & McCormick, 1997)。

不对称合成应用:该化合物已用于合成、分离和应用2,2'-双(二苯基膦基)-3,3'-联萘[2,1-b]呋喃,该化合物在2,3-二氢呋喃和苯基三氟甲酸酯之间的不对称Heck反应中优于BINAP (Andersen, Parvez, & Keay, 2000)。

安全和危害

2-Diphenylphosphino-1-naphthoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or inhaled . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and avoid ingestion and inhalation .

作用机制

Target of Action

As an aromatic phosphonic acid, dpn exhibits a structure comprising two benzene rings linked by a phosphonate group . This structure suggests potential interactions with various biological targets.

Mode of Action

The precise mechanism of action of DPN remains partially elusive. It is postulated to involve the formation of a diphosphonate intermediate . This intermediate arises through the reaction of two molecules of DPN with a proton, subsequently yielding a stable product upon the addition of a base .

Result of Action

The formation of a diphosphonate intermediate suggests potential impacts on cellular processes involving phosphonate groups .

属性

IUPAC Name |

2-diphenylphosphanylnaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17O2P/c24-23(25)22-20-14-8-7-9-17(20)15-16-21(22)26(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-16H,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJCBDBBZIGUHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446242 | |

| Record name | 2-DIPHENYLPHOSPHINO-1-NAPHTHOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Diphenylphosphino-1-naphthoic acid | |

CAS RN |

178176-80-2 | |

| Record name | 2-DIPHENYLPHOSPHINO-1-NAPHTHOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

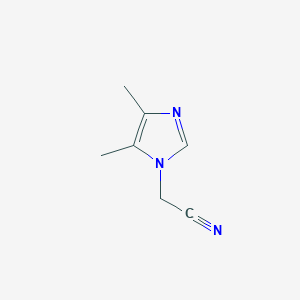

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

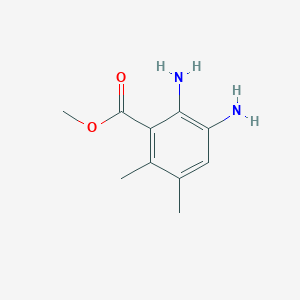

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Diphenylphosphino-1-naphthoic acid in the study of dynamic kinetic asymmetric cycloadditions of isocyanates to vinylaziridines?

A1: 2-Diphenylphosphino-1-naphthoic acid acts as a chiral ligand in a palladium catalyst system used for the dynamic kinetic asymmetric cycloaddition of vinylaziridines to isocyanates. [] The study found that this ligand, when combined with trans-1,2-diaminocyclohexane and a palladium source, formed a more effective catalyst than a similar system using 2-diphenylphosphino benzoic acid. This superior performance led to the formation of cycloaddition products with higher enantiomeric excesses (ee's), meaning the reaction showed improved selectivity in forming one enantiomer over the other. [] This is significant because high enantioselectivity is often crucial in the synthesis of biologically active compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[2-Bis(3,5-ditert-butylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-ditert-butylphenyl)phosphane](/img/structure/B70190.png)